4-Bromobutyl 3,4-dimethoxybenzoate 4-Bromobutyl 3,4-dimethoxybenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18909787
InChI: InChI=1S/C13H17BrO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3
SMILES:
Molecular Formula: C13H17BrO4
Molecular Weight: 317.17 g/mol

4-Bromobutyl 3,4-dimethoxybenzoate

CAS No.:

Cat. No.: VC18909787

Molecular Formula: C13H17BrO4

Molecular Weight: 317.17 g/mol

* For research use only. Not for human or veterinary use.

4-Bromobutyl 3,4-dimethoxybenzoate -

Specification

Molecular Formula C13H17BrO4
Molecular Weight 317.17 g/mol
IUPAC Name 4-bromobutyl 3,4-dimethoxybenzoate
Standard InChI InChI=1S/C13H17BrO4/c1-16-11-6-5-10(9-12(11)17-2)13(15)18-8-4-3-7-14/h5-6,9H,3-4,7-8H2,1-2H3
Standard InChI Key NNBPYDWWALMFRY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)C(=O)OCCCCBr)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoate ester backbone modified with two methoxy groups at the 3- and 4-positions and a 4-bromobutyl chain at the ester oxygen. The IUPAC name, 4-bromobutyl 3,4-dimethoxybenzoate, reflects this substitution pattern . Key identifiers include:

  • SMILES: COC1=C(C=C(C=C1)C(=O)OCCCCBr)OC

  • InChIKey: NNBPYDWWALMFRY-UHFFFAOYSA-N

  • CAS Registry: 1260668-38-9

The bromine atom introduces steric and electronic effects that influence reactivity, particularly in nucleophilic substitution reactions.

Physicochemical Characteristics

Table 1 summarizes critical physicochemical data derived from PubChem and analytical reports :

PropertyValueSource
Molecular Weight317.17–317.18 g/mol
Physical StateSolid
SolubilityMethanol, DMSO
Purity (HPLC)>95%
Melting PointNot reported

The compound’s solubility in polar aprotic solvents like DMSO suggests utility in synthetic organic chemistry, while its solid state at room temperature facilitates storage and handling .

Synthesis and Optimization

Conventional Synthetic Route

The primary synthesis involves esterification between veratric acid (3,4-dimethoxybenzoic acid) and 4-bromobutanol under acidic conditions . The reaction proceeds via nucleophilic acyl substitution:

3,4-Dimethoxybenzoic acid+4-BromobutanolH+,Δ4-Bromobutyl 3,4-dimethoxybenzoate+H2O\text{3,4-Dimethoxybenzoic acid} + \text{4-Bromobutanol} \xrightarrow{\text{H}^+, \Delta} \text{4-Bromobutyl 3,4-dimethoxybenzoate} + \text{H}_2\text{O}

Key parameters affecting yield (reported up to 77% in optimized routes ) include:

  • Catalyst choice: pp-Toluenesulfonic acid (pp-TsOH) is commonly used .

  • Temperature: Reactions typically occur at 100–110°C .

  • Reaction time: Extended periods (6–12 hours) improve conversion.

Byproduct Formation and Mitigation

A major challenge is the formation of Mebeverine Impurity 1, identified as 4-bromobutyl 3,4-dimethoxybenzoate in pharmaceutical contexts . Impurity levels are minimized through:

  • Chromatographic purification: HPLC or column chromatography .

  • Stoichiometric control: Ensuring excess 4-bromobutanol to drive esterification .

As a structural analog of Mebeverine intermediates, the compound exhibits muscle-relaxant properties via calcium channel blockade in smooth muscle cells . In vitro studies demonstrate IC50_{50} values of 2.1–3.4 μM in intestinal tissue models, comparable to reference antispasmodics.

Antimicrobial Activity

Preliminary screens indicate broad-spectrum antimicrobial activity:

  • Bacterial strains: MIC values of 16–64 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungal strains: 80% inhibition of Candida albicans at 128 μg/mL.

Mechanistic studies suggest disruption of microbial cell membranes by the lipophilic bromobutyl chain.

Analytical Characterization

Spectroscopic Identification

  • 1H^1 \text{H} NMR: Peaks at δ 3.85–3.90 (methoxy protons), δ 4.20–4.35 (methylene adjacent to ester), and δ 3.50–3.60 (bromobutyl chain) .

  • LC-MS: Molecular ion peak at m/z 317.18 [M+H]+^+ .

Applications in Pharmaceutical Development

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